3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[4-(2-chloro-4-nitrophenoxy)benzyl]-1,2,3-benzotriazin-4(3H)-one: compound A , belongs to the class of benzotriazinones. Its chemical structure consists of a benzotriazinone core with a substituted benzyl group and a chloro-nitrophenyl ether moiety. The compound exhibits intriguing properties due to its unique arrangement of functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to the formation of compound A. One common approach involves the reaction of 2-chloro-4-nitrophenol with benzyl bromide, followed by cyclization using a benzotriazinone precursor. The detailed steps include:
Benzyl Bromide Reaction: Benzyl bromide reacts with 2-chloro-4-nitrophenol to form the benzyl ether intermediate.
Cyclization: The benzyl ether intermediate undergoes cyclization with a benzotriazinone derivative, yielding compound A.
b. Reaction Conditions: The reactions typically occur under mild conditions, using appropriate solvents and catalysts. Detailed reaction parameters are available in the literature .
c. Industrial Production: Industrial-scale production of compound A involves optimization of the synthetic route, purification, and quality control. Large-scale synthesis ensures consistent product quality for various applications.
Chemical Reactions Analysis
Compound A participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group generates amino derivatives.
Substitution: The chloro group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂), strong acids, and bases are commonly employed.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Properties: Compound A shows promising anticancer activity by targeting specific molecular pathways.
Anti-inflammatory Effects: It modulates inflammatory responses, making it relevant for autoimmune diseases.
Cell Signaling Studies: Researchers use compound A to investigate intracellular signaling pathways.
Enzyme Inhibition Assays: Its interaction with enzymes provides insights into enzyme kinetics.
Dye Synthesis: Compound A serves as a precursor for dye molecules.
Polymer Chemistry: It contributes to polymer modification and functionalization.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that compound A interacts with specific protein targets, affecting cell proliferation, apoptosis, and gene expression.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its combination of a benzotriazinone scaffold, chloro-nitrophenyl ether, and benzyl group. Similar compounds include:
Compound B: Shares the benzotriazinone core but lacks the chloro-nitrophenyl ether.
Compound C: Contains a similar benzyl group but lacks the benzotriazinone ring.
Properties
Molecular Formula |
C20H13ClN4O4 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H13ClN4O4/c21-17-11-14(25(27)28)7-10-19(17)29-15-8-5-13(6-9-15)12-24-20(26)16-3-1-2-4-18(16)22-23-24/h1-11H,12H2 |
InChI Key |
FMFHGSZIBUMVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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